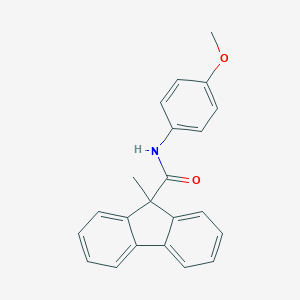
N-(4-methoxyphenyl)-9-methylfluorene-9-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methoxyphenyl)-9-methylfluorene-9-carboxamide is an organic compound that belongs to the class of fluorene derivatives. This compound is characterized by the presence of a methoxyphenyl group attached to the nitrogen atom of the carboxamide functional group, which is further connected to a fluorene backbone. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methoxyphenyl)-9-methylfluorene-9-carboxamide typically involves the condensation of 9-methyl-9H-fluorene-9-carboxylic acid with 4-methoxyaniline. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by employing continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can further enhance the sustainability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: N-(4-methoxyphenyl)-9-methylfluorene-9-carboxamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products:
Oxidation: Formation of N-(4-hydroxyphenyl)-9-methyl-9H-fluorene-9-carboxamide.
Reduction: Formation of N-(4-methoxyphenyl)-9-methyl-9H-fluorene-9-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-(4-methoxyphenyl)-9-methylfluorene-9-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials
Mécanisme D'action
The mechanism of action of N-(4-methoxyphenyl)-9-methylfluorene-9-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparaison Avec Des Composés Similaires
- N-(4-methoxyphenyl)-2-naphthamide
- N-(4-methoxyphenyl)-benzamide
- N-(4-methoxyphenyl)-anthranilamide
Comparison: N-(4-methoxyphenyl)-9-methylfluorene-9-carboxamide is unique due to its fluorene backbone, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness makes it particularly suitable for applications in electronic materials and as a potential therapeutic agent .
Propriétés
Formule moléculaire |
C22H19NO2 |
|---|---|
Poids moléculaire |
329.4 g/mol |
Nom IUPAC |
N-(4-methoxyphenyl)-9-methylfluorene-9-carboxamide |
InChI |
InChI=1S/C22H19NO2/c1-22(21(24)23-15-11-13-16(25-2)14-12-15)19-9-5-3-7-17(19)18-8-4-6-10-20(18)22/h3-14H,1-2H3,(H,23,24) |
Clé InChI |
MIXQSJQAZRDDPK-UHFFFAOYSA-N |
SMILES |
CC1(C2=CC=CC=C2C3=CC=CC=C31)C(=O)NC4=CC=C(C=C4)OC |
SMILES canonique |
CC1(C2=CC=CC=C2C3=CC=CC=C31)C(=O)NC4=CC=C(C=C4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















